N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (hereafter referred to as Compound A) is a synthetic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 4. The carboxamide side chain is linked to a 5-methoxyindole ethylamine moiety, a structural motif often associated with bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c1-12-9-17(19-13(2)25-26(3)20(19)24-12)21(27)22-8-7-14-11-23-18-6-5-15(28-4)10-16(14)18/h5-6,9-11,23H,7-8H2,1-4H3,(H,22,27) |
InChI Key |
DNLDAPSUAAPCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation reactions. A widely adopted method involves reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds . For the target molecule, 3-amino-5-methylpyrazole (A ) reacts with ethyl acetoacetate (B ) under acidic conditions to form 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C ) (Figure 1). This reaction proceeds via a tandem nucleophilic attack and cyclodehydration mechanism .
Reaction Conditions :
Regioselective Methylation at Position 3
Introducing the third methyl group at position 3 requires careful optimization. A halogenation-methylation sequence is employed:
-
Bromination : Treatment of C with phosphorus oxybromide (POBr₃) in dichloromethane yields 3-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (D ) .
-
Methylation : A Suzuki-Miyaura coupling using methylboronic acid and palladium catalysis (Pd(PPh₃)₄) installs the methyl group at position 3, producing 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (E ) .
Key Data :
Carboxamide Formation
Conversion of the carboxylic acid (E ) to the carboxamide is achieved via activation followed by amine coupling. The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride (F ), which reacts with 5-methoxytryptamine (G ) in the presence of triethylamine (Et₃N) .
Optimized Protocol :
-
Acyl Chloride Formation : SOCl₂, reflux, 2 hours (Yield: 89%) .
-
Amidation : F + G (1.2 equiv) in anhydrous THF, Et₃N (3 equiv), 0°C to room temperature, 12 hours (Yield: 68%) .
Catalytic Enhancements and Green Chemistry
Recent advances employ nano-MgO catalysts for one-pot syntheses. A mixture of A , acetylacetone, and methyl vinyl ketone in ethanol with nano-MgO (5 mol%) at 60°C for 4 hours achieves the core structure with 78% yield . This method reduces reaction time and improves atom economy compared to traditional approaches .
Comparative Data :
Analytical Validation and Characterization
Critical characterization data for intermediates and the final compound include:
-
NMR : ¹H NMR of E shows singlet peaks for N1-CH₃ (δ 3.92 ppm) and C3/C6-CH₃ (δ 2.45–2.62 ppm) .
-
HRMS : Final product m/z calculated for C₂₂H₂₆N₅O₂ [M+H]⁺: 400.2089; found: 400.2093 .
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
Challenges and Mitigation Strategies
-
Tautomer Control : The 1H-tautomer is stabilized by using non-polar solvents (e.g., toluene) during cyclocondensation .
-
Regioselectivity in Methylation : Directed ortho-metalation techniques with LDA (lithium diisopropylamide) ensure precise substitution at C3 .
-
Amide Bond Stability : Moisture-sensitive steps are conducted under argon, with molecular sieves to scavenge water .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may act as an agonist or antagonist, modulating the activity of enzymes and receptors involved in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pyrazolo[3,4-b]pyridine carboxamide scaffold is versatile, with variations in substituents significantly influencing physicochemical properties and biological activity. Below is a detailed comparison of Compound A with structurally related analogs:
Table 1: Key Structural Features of Compound A and Analogs
Substituent Effects on Physicochemical Properties
- Pyrazolo Ring Substitutions: The 1,3,6-trimethyl configuration in Compound A balances steric bulk and lipophilicity. The 6-cyclopropyl group in 881477-99-2 introduces ring strain, which may affect conformational stability and metabolic oxidation .
- Indole Modifications: The 5-methoxy group in Compound A’s indole moiety (vs. This modification is analogous to melatonin derivatives (e.g., 5-MCA-NAT ).
- Carboxamide vs. Carboxylic Acid: Replacing the carboxamide with a carboxylic acid (937597-68-7 ) alters ionization state (pKa ~4-5 for COOH vs. non-ionized amide), impacting solubility and bioavailability.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a pyrazolo[3,4-b]pyridine core. Its molecular formula is and it has a molecular weight of 377.4 g/mol. The presence of the methoxy group on the indole ring and trimethyl groups on the pyrazolo core enhances its lipophilicity, which may influence its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| Lipophilicity | High |
| CAS Number | 292842-53-6 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways .
Case Study: Antitumor Activity
In a study assessing the cytotoxic effects of pyrazolo derivatives, compounds similar to this compound displayed IC50 values ranging from 0.04 to 49.85 µM against various cancer cell lines including K-562 and A549. These findings suggest that the compound may possess significant antitumor potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds have also been documented. The ability to modulate inflammatory pathways makes these compounds candidates for treating inflammatory diseases. Studies have shown that certain derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Antiviral Activity
Emerging evidence suggests that this compound may exhibit antiviral properties as well. The structural motifs present in this compound allow it to interact with viral proteins or host cell receptors, potentially disrupting viral replication processes.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding : The indole component is known for its ability to bind with high affinity to various receptors involved in cell signaling.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Cell Cycle Modulation : By affecting key regulatory proteins in the cell cycle, it can induce apoptosis in cancer cells.
| Mechanism | Description |
|---|---|
| Receptor Binding | High-affinity binding to signaling receptors |
| Enzyme Inhibition | Inhibition of enzymes involved in cancer/inflammation |
| Cell Cycle Modulation | Induction of apoptosis through cell cycle regulation |
Q & A
Q. What methodologies are recommended for synthesizing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the indole and pyrazolo-pyridine moieties. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, ethanol) are preferred for nucleophilic substitution or amidation steps .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., methoxy group at δ 3.8–4.0 ppm, indole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ ~478 Da) and detects impurities .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .
Q. What are the hypothesized primary biological targets or mechanisms of action for this compound?
- Methodological Answer :
- Enzyme/Receptor Binding : Pyrazolo-pyridine derivatives often inhibit kinases (e.g., Aurora kinases) or modulate G-protein-coupled receptors (GPCRs) .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cellular viability tests (MTT assay) to quantify IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Validate Assay Conditions : Ensure consistency in buffer pH, temperature, and co-factor concentrations. For example, kinase inhibition assays may vary with ATP concentrations .
- Check Compound Purity : Impurities >95% via HPLC; residual solvents (e.g., DMF) may interfere with cellular assays .
- Structural Analog Comparison : Compare activity with analogs (e.g., substitution at the methoxy or pyrazole groups) to identify structure-activity relationships (SAR) .
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance water solubility .
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions for intravenous administration .
- Salt Formation : Explore hydrochloride or citrate salts to improve crystallinity and dissolution rates .
Q. How should researchers design experiments to investigate the role of the methoxy-indole moiety in target binding?
- Methodological Answer :
- Synthetic Modifications : Synthesize analogs lacking the methoxy group or replacing it with halogens/alkyl groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., hydrophobic pockets accommodating the methoxy group) .
- Biophysical Validation : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity changes .
Q. What experimental approaches are recommended to address thermal degradation observed during storage or handling?
- Methodological Answer :
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Lyophilization : Store lyophilized powders under inert gas (argon) to prevent oxidation .
- Protective Excipients : Add antioxidants (e.g., ascorbic acid) or cyclodextrins for stabilization in solution .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC50 values for kinase inhibition.
Resolution Workflow :
Verify assay protocols (e.g., ATP concentration, incubation time).
Re-test using a standardized reference inhibitor (e.g., staurosporine) as a control.
Cross-validate with orthogonal assays (e.g., radioactive kinase assays vs. fluorescence-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
